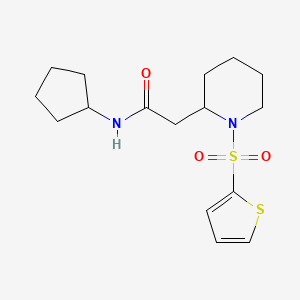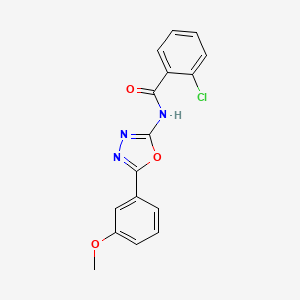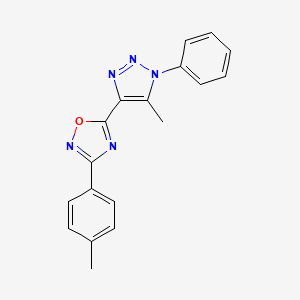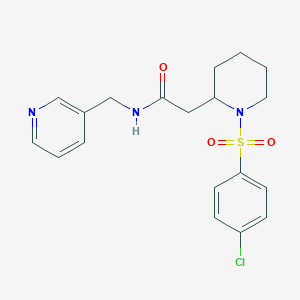![molecular formula C10H12N2S B2609460 [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile CAS No. 730950-96-6](/img/structure/B2609460.png)
[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile” is a chemical compound with the CAS Number: 730950-96-6 . It has a molecular weight of 192.28 and its IUPAC name is 4-amino-3-ethyl-5-methylphenyl thiocyanate .
Molecular Structure Analysis
The molecular formula of this compound is C10H12N2S . The InChI code is 1S/C10H12N2S/c1-3-8-5-9(13-6-11)4-7(2)10(8)12/h4-5H,3,12H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a powder with a predicted density of 1.15±0.1 g/cm3 . The boiling point is predicted to be 326.4±42.0 °C .Applications De Recherche Scientifique
Synthesis of α-Sulfanyl-β-Amino Acid Derivatives
The synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide highlights the importance of sulfanyl compounds in the development of pharmaceuticals with potent biological activity. These derivatives serve as crucial building blocks for designing new drugs and understanding biological mechanisms (Kantam et al., 2010).
Antioxidant and Anticancer Activities
Research into sulfanyl-containing ligands for metal ions, such as gold (III) and nickel (II), demonstrates their potential in treating cancer. The study found that gold(III) complexes exhibit higher cytotoxicity against cancer cell lines, suggesting a promising avenue for developing new anticancer agents (Ghani & Alabdali, 2022).
Development of Novel Synthetic Pathways
Studies on the synthesis of sulfanyl-acrylonitrile derivatives and their transformation into valuable synthetic intermediates emphasize the role of sulfanyl compounds in organic synthesis. These pathways enable the creation of diverse chemical structures, potentially leading to new materials and pharmaceuticals (Benetti et al., 2008).
Drug Metabolism Studies
Investigations into the metabolism of biaryl-bis-sulfonamide compounds using microbial-based systems shed light on the metabolic pathways of drugs. This research helps in the design of drugs with improved efficacy and reduced side effects (Zmijewski et al., 2006).
Antimicrobial Properties
The synthesis and evaluation of novel thiophene derivatives reveal the antimicrobial potential of sulfanyl compounds. Such studies contribute to the search for new antibacterial and antifungal agents to combat resistant strains of microorganisms (Al-Adiwish et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
(4-amino-3-ethyl-5-methylphenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-3-8-5-9(13-6-11)4-7(2)10(8)12/h4-5H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNYTCIHTIYQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)SC#N)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327636 |
Source


|
| Record name | (4-amino-3-ethyl-5-methylphenyl) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24835992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
730950-96-6 |
Source


|
| Record name | (4-amino-3-ethyl-5-methylphenyl) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)

![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)


![2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide](/img/structure/B2609386.png)

![(E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2609388.png)


![6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2609394.png)
![[2-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2609395.png)


